molecular formula C12H16ClNO B14837067 4-Tert-butyl-3-chloro-5-cyclopropoxypyridine

4-Tert-butyl-3-chloro-5-cyclopropoxypyridine

Cat. No.: B14837067
M. Wt: 225.71 g/mol
InChI Key: HQIIOTDUYXEZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-chloro-5-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-chloro-5-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-cyclopropoxypyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-3-chloro-5-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-3-iodoheptane
  • 2-Chloro-3-methylpentane
  • 1-Chloro-4-ethylcyclohexane
  • 2-(2-Chlorophenyl)-1-iodooctane
  • 1-Bromo-4-sec-butyl-2-methylbenzene
  • 1,4-Dibromobut-2-ene

Uniqueness

4-Tert-butyl-3-chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-tert-butyl-3-chloro-5-cyclopropyloxypyridine

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)11-9(13)6-14-7-10(11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

HQIIOTDUYXEZKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1OC2CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.